molecular formula C14H29NO2Si B8616310 1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one CAS No. 820224-57-5

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one

Cat. No.: B8616310
CAS No.: 820224-57-5
M. Wt: 271.47 g/mol
InChI Key: HAUGYGZGDAJZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one is a useful research compound. Its molecular formula is C14H29NO2Si and its molecular weight is 271.47 g/mol. The purity is usually 95%.
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Properties

CAS No.

820224-57-5

Molecular Formula

C14H29NO2Si

Molecular Weight

271.47 g/mol

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxypropyl]piperidin-2-one

InChI

InChI=1S/C14H29NO2Si/c1-14(2,3)18(4,5)17-12-8-11-15-10-7-6-9-13(15)16/h6-12H2,1-5H3

InChI Key

HAUGYGZGDAJZBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCN1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., sodium hydride (60% in oil, 2.22 g, 55.6 mmol) was added in portions to a tetrahydrofuran solution (200 ml) of piperidin-2-one (5.00 g, 50.5 mmol). The reaction mixture was then stirred at room temperature for 3 hours. After addition of (3-bromopropoxy)-t-butyldimethylsilane (14.1 ml, 60.6 mmol) and N,N-dimethylformamide (20 ml) to the reaction mixture, the resulting mixture was stirred at room temperature for 4 days. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and concentrated. The residue thus obtained was subjected to silica gel column chromatography. The fraction obtained from the hexane:ethyl acetate=2:1 eluate was concentrated to give the title compound (6.44 g, 23.8 mmol, 47%) as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

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